molecular formula C14H15NO2S B499962 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine CAS No. 54306-15-9

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Cat. No.: B499962
CAS No.: 54306-15-9
M. Wt: 261.34g/mol
InChI Key: PAZPBJJIOPGWOO-UHFFFAOYSA-N
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Description

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, also known by its IUPAC name, is a compound with the molecular formula C14H15NO2S. It is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which is further connected to a phenylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzyl alcohol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)methanol
  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)acetate
  • (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)thiol

Uniqueness

Compared to its analogs, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a sulfonamide group, which is known for its diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the synthesis, characterization, and biological activities of this compound based on various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amine precursors. Various methods have been reported for synthesizing sulfonamide derivatives, including:

  • Reaction with Amines : The compound can be synthesized by reacting 4-methylbenzenesulfonyl chloride with an amine in an alkaline medium.
  • Characterization Techniques : The synthesized compounds are often characterized using techniques such as IR spectroscopy, NMR (both 1H^1H and 13C^13C), and mass spectrometry to confirm their structural integrity and purity.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported between 3.12 µg/mL and 12.5 µg/mL, showcasing their potential as antibacterial agents .

Enzyme Inhibition

Sulfonamides have been studied for their ability to inhibit key enzymes related to metabolic diseases. For instance, compounds containing a similar sulfonamide structure have shown promising inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for Alzheimer's disease treatment.
  • α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM).

In vitro studies revealed that certain derivatives exhibited substantial inhibition against these enzymes, suggesting potential therapeutic applications .

Anticancer Properties

Sulfonamides are also noted for their anticancer activities. Studies have indicated that compounds with similar structures can inhibit tumor cell growth effectively. For example, some derivatives were reported to have a broad-spectrum antitumor activity that surpasses conventional anticancer drugs .

Case Study 1: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several sulfonamide derivatives against clinical isolates of bacteria. The results indicated that the derivatives exhibited varying degrees of activity, with some showing significant potency comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Assay

In another study focused on enzyme inhibition, a series of synthesized sulfonamides were tested for their ability to inhibit AChE and α-glucosidase. The results highlighted that specific modifications in the molecular structure led to enhanced inhibitory effects, providing insights into structure-activity relationships .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPBJJIOPGWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240628
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54306-15-9
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54306-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (10 ml) and ethyl acetate (60 ml) was dissolved 4-methylphenyl 4-nitrobenzyl sulfone (0.5 g; G. Bram et al., Synthesis, 1987, 56-59). To the mixture was added 10% palladium on carbon (0.05 g) and catalytic hydrogenation was carried out at room temperature over night. The catalyst was filtered off, and the solvent was evaporated to give 4-aminobenzyl 4-methylphenyl sulfone (0.4 g) as colorless crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

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